molecular formula C6H16ClN5 B13421764 N,N-Diethyl-Imidodicarbonimidic diamide hydrochloride

N,N-Diethyl-Imidodicarbonimidic diamide hydrochloride

Cat. No.: B13421764
M. Wt: 193.68 g/mol
InChI Key: JYKBILLHHLJTRR-UHFFFAOYSA-N
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Description

N,N-Diethyl-Imidodicarbonimidic diamide hydrochloride is a chemical compound with the molecular formula C6H14ClN5. It is a derivative of guanidine, characterized by the presence of diethyl groups attached to the imidodicarbonimidic diamide core. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-Imidodicarbonimidic diamide hydrochloride typically involves the reaction of diethylamine with cyanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-Imidodicarbonimidic diamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

N,N-Diethyl-Imidodicarbonimidic diamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: It has potential therapeutic applications, including as an antimicrobial agent and in the treatment of certain diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N,N-Diethyl-Imidodicarbonimidic diamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N,N-Diethyl-Imidodicarbonimidic diamide hydrochloride can be compared with other similar compounds, such as:

    N,N-Dimethyl-Imidodicarbonimidic diamide hydrochloride: This compound has methyl groups instead of ethyl groups, leading to differences in reactivity and applications.

    N,N-Diethylguanidine hydrochloride: Similar in structure but lacks the imidodicarbonimidic diamide core, resulting in different chemical properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to its analogs.

Properties

Molecular Formula

C6H16ClN5

Molecular Weight

193.68 g/mol

IUPAC Name

3-(diaminomethylidene)-1,1-diethylguanidine;hydrochloride

InChI

InChI=1S/C6H15N5.ClH/c1-3-11(4-2)6(9)10-5(7)8;/h3-4H2,1-2H3,(H5,7,8,9,10);1H

InChI Key

JYKBILLHHLJTRR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=N)N=C(N)N.Cl

Origin of Product

United States

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